

Health and safety data for Bumetrizole exposure

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Compound of Interest

Compound Name:	2-(2H-Benzotriazol-2-yl)-4-tert- butylphenol
Cat. No.:	B103830

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An In-depth Technical Guide on the Health and Safety of Bumetrizole Exposure

This technical guide provides a comprehensive overview of the available health and safety data for Bumetrizole (CAS No. 3896-11-5). The information is intended for researchers, scientists, and drug development professionals to support risk assessment and safe handling practices. Data has been compiled from safety data sheets, toxicological assessments, and regulatory evaluations.

Toxicological Data Summary

Bumetrizole is generally considered to have low acute toxicity.^[1] The available data indicates that it is not a skin or eye irritant, nor a skin sensitizer.^{[2][3][4][5]} Furthermore, studies on genotoxicity, carcinogenicity, and reproductive toxicity have not revealed significant cause for concern under the tested conditions.^{[2][4][6]}

Acute Toxicity

The acute toxicity of Bumetrizole has been evaluated via oral and inhalation routes. The substance exhibits a low order of acute toxicity.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	>2,000 mg/kg	[2] [4]
LD50	Rat, Mouse	Oral	>5,000 mg/kg	[7]
LC50	Rat	Inhalation	>0.27 mg/L (4-hour exposure)	[3] [7]

Skin and Eye Effects

Studies indicate that Bumetizole does not cause significant irritation to the skin or eyes and is not a skin sensitizer.

Endpoint	Species	Result	Classification	Reference
Skin Irritation/Corrosion	Rabbit	At most mild irritation, cleared within 7 days	Not Classified	[2] [3]
Serious Eye Damage/Irritation	Not specified	No irritation observed	Not Classified	[2]
Skin Sensitization	Guinea Pig, Mouse	Negative	Not a sensitizer	[2] [3] [4] [5]

Repeated Dose Toxicity

Long-term exposure studies have not indicated significant systemic toxicity at doses that would warrant classification.

Endpoint	Species	Route	Key Finding	Classification	Reference
STOT-Single Exposure	Rat	Oral	Criteria not met	Not Classified	[2]
STOT-Repeated Exposure	Rat	Oral	No effects observed at doses sufficient for classification	Not Classified as STOT-RE	[3]

Genotoxicity and Carcinogenicity

Bumetizole has been tested for its potential to cause genetic mutations and cancer, with negative results across multiple assays.

Endpoint	Assay Type	Result	Classification	Reference
Germ Cell Mutagenicity	In vitro & In vivo assays	Negative	Not Classified	[2][4]
Carcinogenicity	104-week feeding study (Rat)	No carcinogenic potential observed. NOAEL: 10,000 ppm	Not Classified	[6]
Carcinogenicity	104-week feeding study (Mouse)	No increase in neoplasms	Not Classified	[3]

Reproductive and Developmental Toxicity

The available data suggests a low risk of reproductive or developmental toxicity.

Endpoint	Species	Key Finding	Classification	Reference
Reproductive Toxicity	Rat	No reproductive effects up to 1000 mg/kg/day	Not Classified	[4]
Endocrine Activity	In vitro	Negative for estrogenic, androgenic, and thyroid activity. Shows some AhR activity.	Not Classified as an endocrine disruptor	[3][4]

Experimental Protocols

Detailed methodologies for key toxicological studies are summarized below.

Carcinogenicity Study (Rat)

- Guideline: Protocol comparable to OECD Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Studies).[3][6]
- Species: Sprague-Dawley (SD) rats (50 per sex per dose group).[6]
- Administration: Bumetizole was administered in the feed for 104 weeks.[6]
- Dose Levels: 0, 1000, 3000, or 10,000 ppm (equivalent to 382.6–501.9 mg/kg bw/day in males and females, respectively, at the high dose).[6]
- Observations: Animals were observed for clinical signs of toxicity, mortality, and tumor formation. A full histopathological examination was performed.
- Conclusion: No carcinogenic potential was observed. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 10,000 ppm.[6]

Reproductive/Developmental Toxicity Screening Study

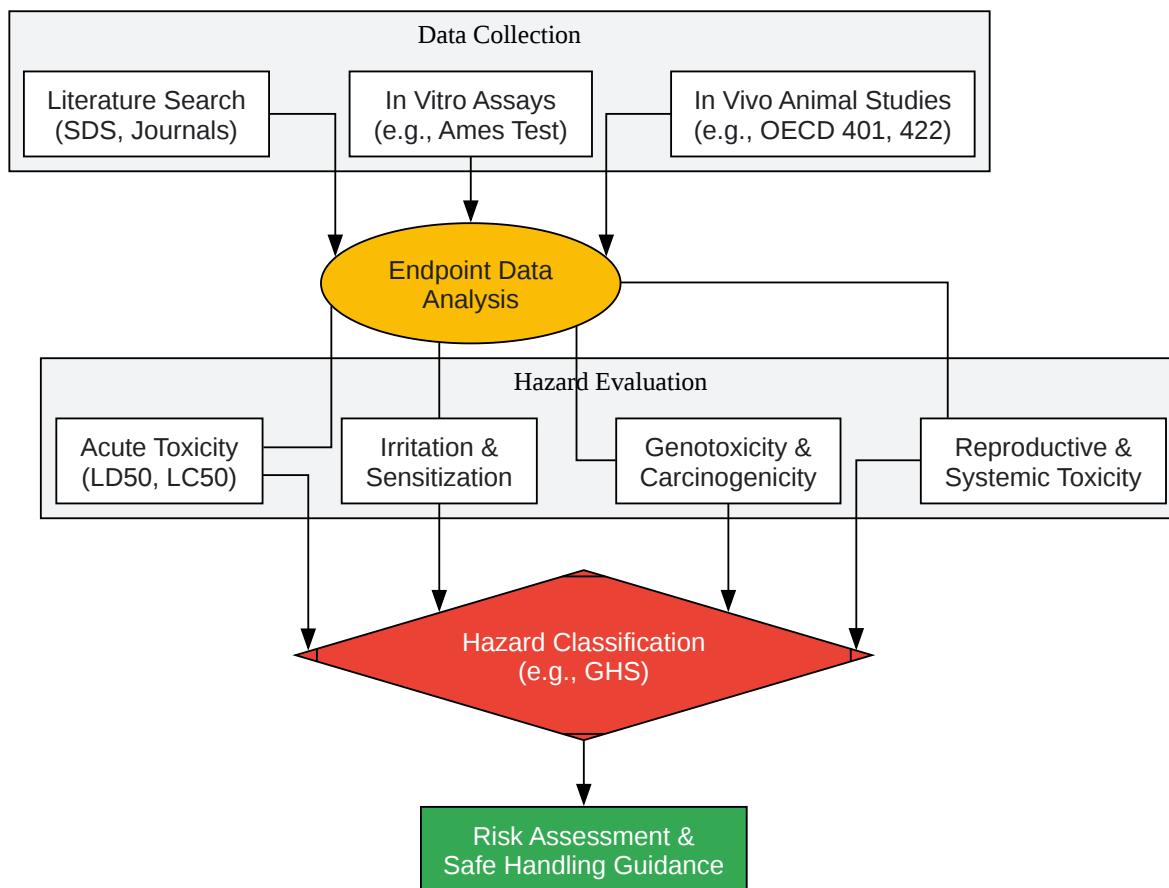
- Guideline: OECD Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test).[4]
- Species: Rats.[4]
- Administration: Oral.
- Dose Levels: Up to and including 1000 mg/kg bw/day.[4]
- Observations: Monitored effects on mating, fertility, pregnancy, maternal behavior, and offspring viability and growth.
- Conclusion: The study reported a lack of reproductive effects at the tested doses.[4]

Acute Inhalation Toxicity Study

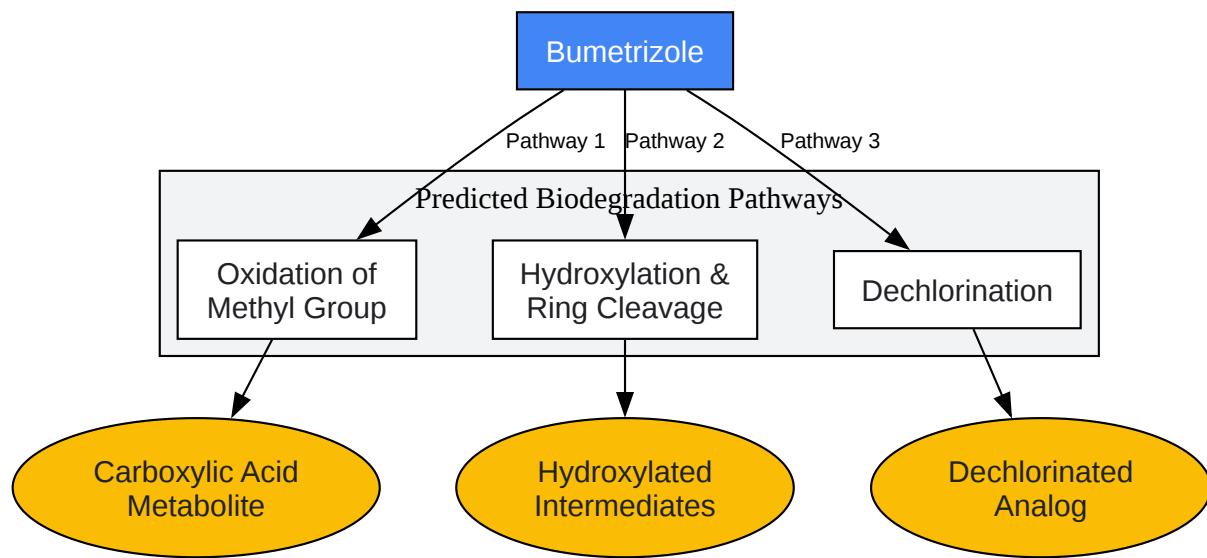
- Guideline: Protocol similar to OECD Guideline 403.[3]
- Species: Charles River albino rats (5 males, 5 females).[3]
- Administration: Whole-body exposure to aerosols of Bumetizole for four hours.[3]
- Dose Level: 0.27 mg/L (the maximum attainable concentration).[3]
- Observations: Animals were observed for 14 days for mortality, clinical signs of toxicity, and effects on body weight.[3]
- Conclusion: No mortalities or clinical signs of toxicity were observed.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the assessment and potential fate of Bumetizole.

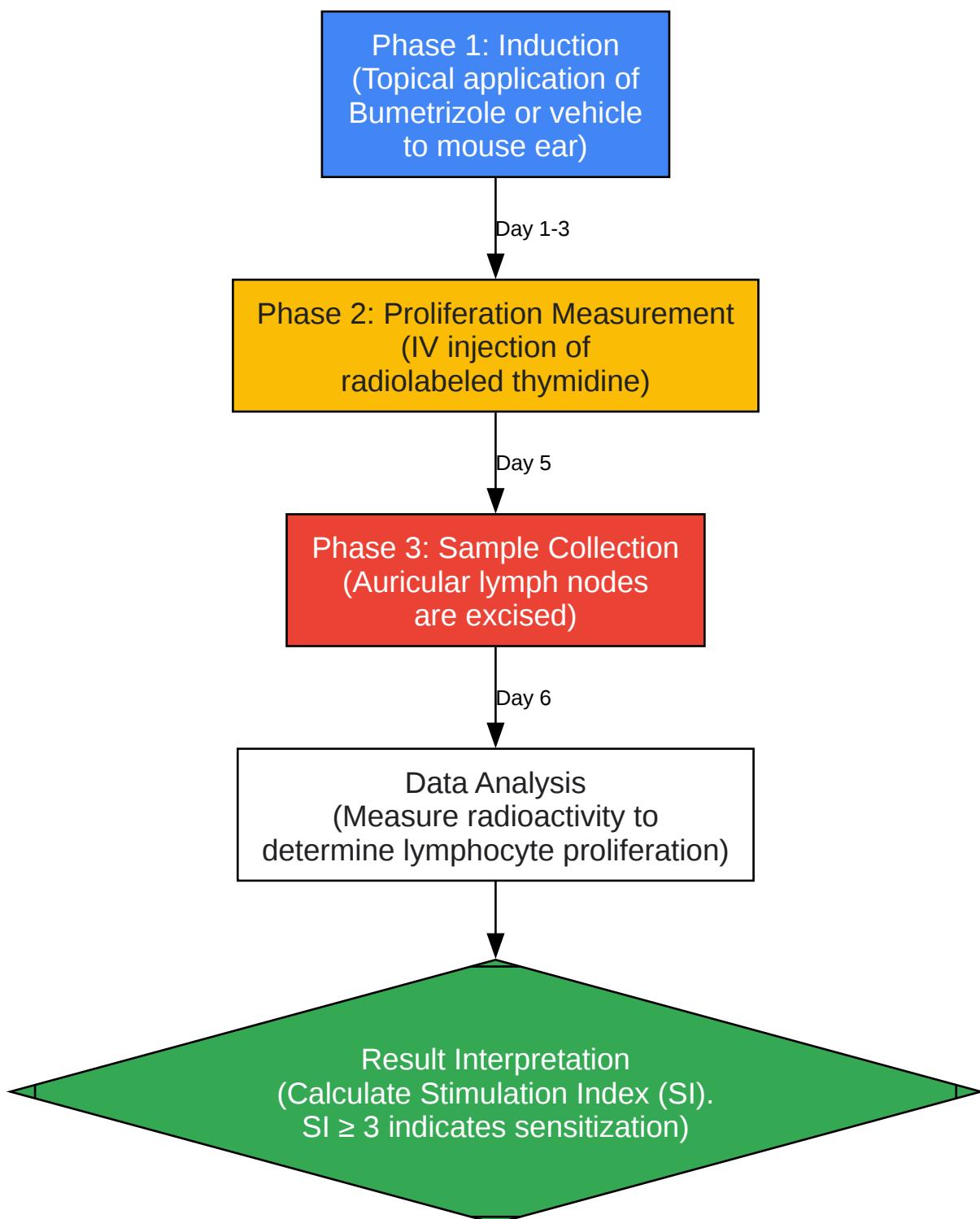
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General workflow for chemical hazard assessment.



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Predicted environmental biodegradation pathways for Bumetizole.

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Experimental workflow for the Local Lymph Node Assay (LLNA).

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